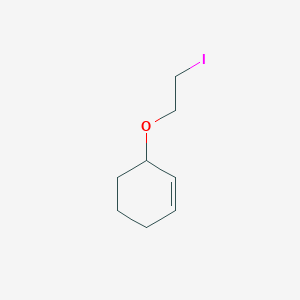
3-(2-Iodoethoxy)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Iodoethoxy)cyclohex-1-ene is an organic compound that features a cyclohexene ring substituted with an iodoethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethoxy)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 2-iodoethanol in the presence of a strong acid catalyst. This reaction typically proceeds via an electrophilic addition mechanism, where the iodoethoxy group is introduced to the cyclohexene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Iodoethoxy)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the iodoethoxy group can yield cyclohexene derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted cyclohexene derivatives.
Oxidation: Epoxides or ketones.
Reduction: Cyclohexene derivatives with different functional groups.
Applications De Recherche Scientifique
3-(2-Iodoethoxy)cyclohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(2-Iodoethoxy)cyclohex-1-ene involves its reactivity towards various nucleophiles and electrophiles. The iodoethoxy group can participate in substitution reactions, while the cyclohexene ring can undergo addition reactions. These interactions are facilitated by the electronic properties of the substituents and the ring system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simple cycloalkene with similar reactivity but lacks the iodoethoxy group.
Cyclohexenone: Contains a carbonyl group, making it more reactive towards nucleophiles.
3-(2-Bromoethoxy)cyclohex-1-ene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make this compound particularly interesting for synthetic chemists .
Propriétés
Numéro CAS |
183808-73-3 |
|---|---|
Formule moléculaire |
C8H13IO |
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
3-(2-iodoethoxy)cyclohexene |
InChI |
InChI=1S/C8H13IO/c9-6-7-10-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2 |
Clé InChI |
DVMVFSMCDXLBPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)OCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


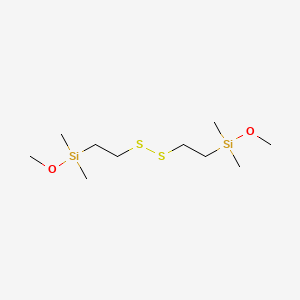
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)

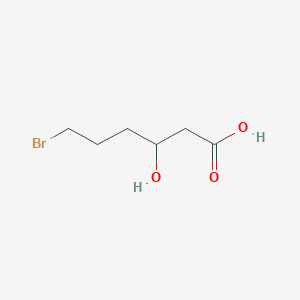
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
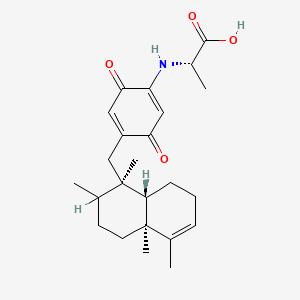
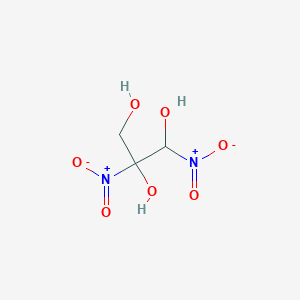
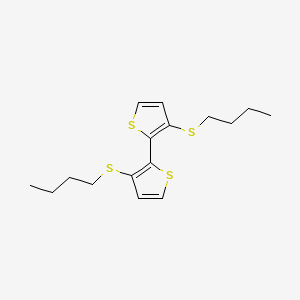
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
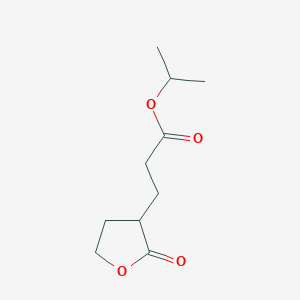
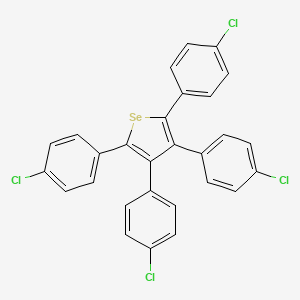
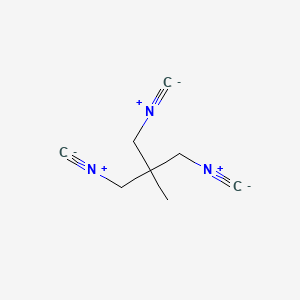
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
